2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid

Lipophilicity Physicochemical Property Drug Design

2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid (CAS 944-82-1) is a sterically hindered, bromine-substituted phenylacetic acid derivative with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.13 g/mol. The compound features three methyl substituents at the 2, 4, and 6 positions of the aromatic ring, a bromine atom at the 3 position, and an acetic acid side chain.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 944-82-1
Cat. No. B3309889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid
CAS944-82-1
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1CC(=O)O)C)Br)C
InChIInChI=1S/C11H13BrO2/c1-6-4-7(2)11(12)8(3)9(6)5-10(13)14/h4H,5H2,1-3H3,(H,13,14)
InChIKeyPSUPULQCJYCLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid (CAS 944-82-1): Structural Identity and Supply Landscape for Research Procurement


2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid (CAS 944-82-1) is a sterically hindered, bromine-substituted phenylacetic acid derivative with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.13 g/mol [1]. The compound features three methyl substituents at the 2, 4, and 6 positions of the aromatic ring, a bromine atom at the 3 position, and an acetic acid side chain. Its calculated XLogP3-AA value of 3.2 and topological polar surface area of 37.3 Ų place it in a moderately lipophilic chemical space . Commercially, the compound is available from multiple suppliers at purities typically ranging from 95% to 96%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Interchange of 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid (CAS 944-82-1) with Unsubstituted or Alternative Halogen Analogs Is Scientifically Unjustified


The bromine substituent at the 3-position of 2-(3-bromo-2,4,6-trimethylphenyl)acetic acid is not a passive structural feature; it fundamentally alters both the physicochemical profile and the chemical reactivity of the scaffold relative to its non-halogenated parent, 2,4,6-trimethylphenylacetic acid (CAS 4408-60-0). The bromine atom increases lipophilicity (ΔLogP ≈ +0.32), modulates the electron density of the aromatic ring for electrophilic substitution or cross-coupling, and provides a heavy-atom handle for X-ray crystallographic phasing or radio-opacity in imaging applications . Furthermore, the bromo-mesityl core is the defining pharmacophoric element of Mebrofenin (CAS 78266-06-5), a clinically used technetium-99m hepatobiliary imaging agent where the 3-bromo-2,4,6-trimethylphenyl moiety governs hepatic uptake kinetics [1]. Substituting the brominated phenylacetic acid with a non-brominated or differently halogenated analog would eliminate the specific electronic, steric, and pharmacokinetic properties that make this scaffold fit-for-purpose in medicinal chemistry derivatization programs and radiopharmaceutical precursor applications.

Quantitative Evidence Differentiating 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid (CAS 944-82-1) from Its Closest Analogs: Procurement-Relevant Data


Lipophilicity Enhancement: LogP Comparison of Brominated vs. Non-Brominated 2,4,6-Trimethylphenylacetic Acid

The introduction of a bromine atom at the 3-position increases the calculated partition coefficient relative to the non-halogenated parent. The target compound exhibits a LogP of 3.00–3.20, compared to 2.88 for 2,4,6-trimethylphenylacetic acid [1]. This ΔLogP of +0.12 to +0.32 indicates moderately enhanced lipophilicity, which can influence membrane permeability and tissue distribution in biologically active derivatives.

Lipophilicity Physicochemical Property Drug Design

Dual Reactive Handle Synthetic Utility: Carboxylic Acid Plus Aryl Bromide in One Building Block

2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid uniquely combines a carboxylic acid functional group with an aryl bromide on the same sterically shielded mesityl core. The carboxylic acid enables amide bond formation, esterification, and reduction chemistry, while the aryl bromide serves as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) . This dual-handle architecture contrasts with 3-bromo-2,4,6-trimethylaniline (CAS 82842-52-2), which offers only an amino handle for derivatization , and with 2,4,6-trimethylphenylacetic acid (CAS 4408-60-0), which lacks the cross-coupling-competent halogen .

Versatile Building Block Cross-Coupling Derivatization

Mebrofenin Pharmacophore Congruence: Direct Structural Identity with the Hepatobiliary Imaging Agent Core

The 3-bromo-2,4,6-trimethylphenyl moiety present in 2-(3-bromo-2,4,6-trimethylphenyl)acetic acid is the identical aromatic core found in Mebrofenin (CAS 78266-06-5, brand name Choletec), a clinically approved technetium-99m radiopharmaceutical for hepatobiliary scintigraphy [1] [2]. The Mebrofenin synthesis literature establishes that the 3-bromo-2,4,6-trimethyl substitution pattern is not arbitrary: structure-distribution relationship studies have demonstrated that the bromine and methyl substitution pattern on the phenyl ring is critical for optimal hepatocyte uptake and biliary excretion kinetics [3]. The target compound, as a phenylacetic acid variant of this pharmacophore, provides a direct synthetic entry point to Mebrofenin analogs and derivatives via amidation of the acetic acid moiety with iminodiacetic acid or related chelators.

Radiopharmaceutical Hepatobiliary Imaging Mebrofenin

Supplier-Documented Purity and Batch-Level QC: Enabling Reproducible Research Procurement

Multiple independent suppliers provide this compound with documented purity specifications and batch-level analytical characterization. Bidepharm supplies the compound at 95% standard purity and provides batch-specific QC reports including NMR, HPLC, and GC . AKSci lists a minimum purity specification of 95% with long-term storage recommendations (cool, dry place) . Huaxuejia offers the compound at 96% purity in 25 g units . This multi-vendor availability with documented QC contrasts with many bespoke research intermediates for which only a single source with unverified purity claims exists.

Quality Control Purity Specification Reproducibility

Predicted Physicochemical Property Differentiation: Molecular Weight Topological PSA and Rotatable Bond Profile

Relative to the non-brominated parent compound 2,4,6-trimethylphenylacetic acid (MW 178.23 g/mol), the brominated target compound carries a significantly higher molecular weight (257.13 g/mol, Δ = +78.90 g/mol) attributable to bromine substitution [1]. Despite this MW increase, the topological polar surface area remains unchanged (37.3 Ų for both) because the bromine atom contributes zero polar surface area while the carboxylic acid moiety is conserved [2]. The number of rotatable bonds is identical (nrot = 2). This means that bromine substitution increases molecular weight and lipophilicity without introducing additional conformational flexibility or polar surface area, a property profile that can be advantageous for optimizing target binding while maintaining passive permeability.

Physicochemical Profile Drug-likeness Molecular Descriptor

Steric Shielding of the Aryl Bromide: Implications for Cross-Coupling Chemoselectivity vs. Less Hindered Bromoarenes

The bromine atom at the 3-position of 2-(3-bromo-2,4,6-trimethylphenyl)acetic acid is flanked by methyl groups at both ortho positions (C-2 and C-4), creating a sterically shielded aryl bromide environment. This di-ortho-methyl substitution pattern distinguishes it from commonly used bromophenylacetic acid building blocks such as 2-(4-bromophenyl)acetic acid or 2-(3-bromophenyl)acetic acid, which lack ortho-methyl shielding [1]. The enhanced steric bulk around the C–Br bond is expected to modulate oxidative addition rates in palladium-catalyzed cross-coupling reactions, potentially enabling chemoselective coupling strategies in substrates bearing multiple halogen atoms or in sequential coupling sequences [2].

Steric Hindrance Cross-Coupling Selectivity ortho-Substitution

Recommended Application Scenarios for 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid (CAS 944-82-1) Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity Without Conformational Penalty

When a lead series based on the 2,4,6-trimethylphenylacetic acid scaffold requires increased logP to improve membrane permeability or target engagement, the 3-bromo derivative offers a measured ΔLogP of approximately +0.12 to +0.32 without altering the topological polar surface area (37.3 Ų) or rotatable bond count (nrot = 2) . This permits property-based analog design where the bromine atom serves as both a lipophilicity modulator and a synthetic handle for further diversification, rather than requiring separate modifications for each purpose.

Radiopharmaceutical Precursor Chemistry for Hepatobiliary Imaging Agent Development

The 3-bromo-2,4,6-trimethylphenyl core is the established pharmacophore responsible for hepatocyte recognition and biliary uptake in technetium-99m Mebrofenin, the clinical standard for hepatobiliary scintigraphy [1]. Researchers developing next-generation ⁹⁹ᵐTc-labeled or fluorescent hepatobiliary probes can use 2-(3-bromo-2,4,6-trimethylphenyl)acetic acid as a direct precursor for amide coupling with various chelators (IDA, DTPA, NOTA derivatives) or fluorophores, preserving the validated biodistribution profile while enabling modular functionalization [2].

Divergent Library Synthesis Exploiting Orthogonal Carboxylic Acid and Sterically Shielded Aryl Bromide Reactivity

Medicinal chemistry groups requiring efficient parallel library synthesis should consider this compound for its two orthogonal reactive handles. The carboxylic acid can be derivatized via amide coupling, esterification, or reduction independently of the aryl bromide, which can subsequently undergo Suzuki, Buchwald-Hartwig, or Heck coupling . The steric shielding of the bromine by two ortho-methyl groups provides a kinetic differentiation that may enable selective coupling in the presence of less hindered bromoarenes, a strategy documented in patent literature for sterically demanding arylacetic acid substrates [3].

X-Ray Crystallographic Studies Requiring Heavy-Atom Derivatization of Phenylacetic Acid Ligands

The bromine atom at the 3-position provides anomalous scattering for X-ray crystallographic phasing without requiring post-crystallization heavy-atom soaking. For structural biology programs studying protein–ligand complexes involving phenylacetic acid-based inhibitors or substrates, this compound can serve as a directly crystallizable heavy-atom derivative, leveraging the bromine (Z = 35) for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing [4].

Quote Request

Request a Quote for 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.